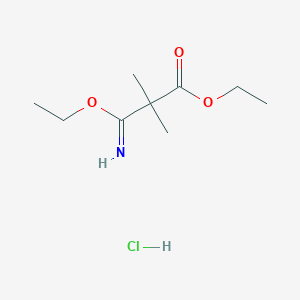
N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a complex organic molecule. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound. It also appears to have methoxy (-OCH3) and tosyl (CH3C6H4SO2-) functional groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step processes involving reactions such as decarboxylation, aldoxime reaction, and dehydration .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic core .Wissenschaftliche Forschungsanwendungen
Synthesis and Labeling
- Labeling with Carbon-14 : N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine has been used in the synthesis of compounds like papaverine and quinopavine, specifically labeled with carbon-14 for research purposes. This labeling aids in tracking the distribution and metabolic pathways of these compounds in biological systems (Ithakissios et al., 1974).
Radioligand Binding Studies
- Apamin-Sensitive Binding Sites : Derivatives of N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. This research is significant in understanding the interaction of these compounds with specific receptors in the nervous system (Graulich et al., 2006).
Metabolic Pathways
- P-glycoprotein Inhibitor Metabolism : The compound has been studied for its metabolism in the context of being a new P-glycoprotein inhibitor. This research helps to understand how the compound is metabolized in the body, which is crucial for developing effective drugs (Paek et al., 2006).
Chemical Reactions
- Reactions with Isatin : Studies on the reaction of N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine with isatin have provided insights into the formation of various chemical compounds. This is beneficial for synthetic chemistry and drug development (Brouwer et al., 1972).
Synthesis of Derivatives
- Quinazoline Derivatives Synthesis : Research includes the synthesis of quinazoline derivatives, which are important for the development of new pharmaceutical compounds (Yan et al., 2013).
Protein Kinase Inhibitors
- Inhibitors for Alzheimer's Disease : A study has evaluated novel 4-anilinoquinazoline derivatives, including N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine, as potential inhibitors for protein kinases implicated in Alzheimer's disease. This provides a path for developing new treatments for neurodegenerative diseases (Waiker et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-16-5-9-19(10-6-16)33(28,29)24-15-26-21-11-8-18(30-2)14-20(21)25(24)27-17-7-12-22(31-3)23(13-17)32-4/h5-15H,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHZNYSKSHGBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-5-[(4-methoxy-phenyl)-methyl-sulfamoyl]-benzoic acid](/img/structure/B2636174.png)
![2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2636175.png)

![(2,4-Difluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2636179.png)

![6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2636185.png)
![Ethyl 4-hydroxy-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B2636186.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2636190.png)
